Ethyl Vanillyl Alcohol vs. Vanillyl Alcohol and Vanillin: Potency Ranking in Vascular Smooth Muscle Relaxation
In a head-to-head comparative study of vanillin and vanillin analogs in isolated porcine coronary and basilar arteries, ethyl vanillyl alcohol (EtVA, 3-ethoxy-4-hydroxybenzyl alcohol) exhibited greater vasorelaxant potency than both vanillyl alcohol (VAA) and vanillin (VA). The compounds caused concentration-dependent relaxations of U46619-contracted arteries with a clear potency order [1]. The relaxations were not inhibited by endothelium removal, NO synthase inhibitors, cyclooxygenase inhibitors, soluble guanylyl cyclase inhibitors, or various potassium channel blockers, suggesting a direct action on vascular smooth muscle. VA and its analogs inhibited contractions induced by Ca²⁺ reintroduction in coronary arteries and by an opener of L-type Ca²⁺-channels, indicating that the vasorelaxant mechanism involves inhibition of L-type Ca²⁺ channel activity [1].
| Evidence Dimension | Vasorelaxant potency (rank order, determined by concentration-response curves) |
|---|---|
| Target Compound Data | EtVA (ethyl vanillyl alcohol) – highest potency among three compounds tested |
| Comparator Or Baseline | VAA (vanillyl alcohol) – lowest potency; VA (vanillin) – intermediate potency |
| Quantified Difference | Potency order: VAA < VA < EtVA |
| Conditions | Isolated porcine coronary and basilar arteries contracted with U46619 (thromboxane A2 receptor agonist); concentration-response curves; n value not specified in abstract |
Why This Matters
Procurement decisions for vascular pharmacology studies must account for the ethoxy substitution, which confers measurably greater potency than either the methoxy alcohol analog (VAA) or the aldehyde parent (VA).
- [1] Aida T, et al. Vanillin and Vanillin Analogs Relax Porcine Coronary and Basilar Arteries by Inhibiting L-Type Ca2+ Channels. J Pharmacol Exp Ther. 2025. View Source
